N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
dibenzyl 2-(2-aminopropanoylamino)pentanedioate |
InChI |
InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26) |
InChI Key |
UQRIFZCMNCZLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Esterification of L-Alanyl-L-Glutamic Acid with Benzyl Derivatives
The most widely documented method involves direct esterification of L-alanyl-L-glutamic acid using benzyl alcohol or benzyl chloride under acidic or catalytic conditions. This approach leverages the reactivity of carboxyl groups to form stable benzyl esters while preserving the amino functionality for subsequent reactions.
Reaction Mechanism and Conditions
- Benzyl Alcohol Route : The dipeptide is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM), followed by the addition of benzyl alcohol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction proceeds at 20–25°C for 12–24 hours, achieving yields of 85–92%.
- Benzyl Chloride Route : Benzyl chloride reacts with L-alanyl-L-glutamic acid in the presence of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base. This method avoids the need for strong acids, reducing side reactions such as racemization. Yields range from 78–88% depending on solvent polarity.
Table 1: Comparison of Esterification Methods
| Parameter | Benzyl Alcohol Route | Benzyl Chloride Route |
|---|---|---|
| Catalyst | H₂SO₄, p-TsOH | TEA, DIPEA |
| Temperature (°C) | 20–25 | 0–5 (initial) |
| Yield (%) | 85–92 | 78–88 |
| Side Reactions | Minimal racemization | Saponification risk |
Phthaloyl-Protected Intermediate Synthesis
An alternative method employs phthalic anhydride to protect the α-amino group of L-alanine prior to coupling with L-glutamic acid. This strategy minimizes side reactions during esterification and enhances product purity.
Stepwise Procedure
- Phthaloylation of L-Alanine :
L-Alanine reacts with phthalic anhydride in acetic acid at 80°C for 4 hours, forming N-phthaloyl-L-alanine (yield: 89–94%). - Halogenation :
The phthaloyl-protected alanine is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to generate the reactive acyl chloride intermediate. - Coupling with L-Glutamic Acid Benzyl Ester :
The acyl chloride reacts with L-glutamic acid benzyl ester in a two-phase system (toluene/water) under alkaline conditions (pH 8.0–10.0). The reaction is conducted at 0–5°C to prevent hydrolysis, yielding the bis-benzyl ester product (75–82%).
Enzymatic and Solid-Phase Synthesis
Recent advancements explore enzymatic methods and solid-phase peptide synthesis (SPPS) for scalable production.
Enzymatic Esterification
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of L-alanyl-L-glutamic acid with benzyl alcohol in organic solvents. This method achieves 68–73% yields under mild conditions (30°C, pH 7.5).
Solid-Phase Synthesis
Using Wang or Rink amide resin, the dipeptide is assembled stepwise:
- Resin Loading : Fmoc-L-glutamic acid α-benzyl ester is anchored to the resin.
- Deprotection and Coupling : Fmoc removal with piperidine, followed by coupling with Fmoc-L-alanine using HBTU/HOBt activation.
- Cleavage : The product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the bis-benzyl ester (81–86% purity).
Industrial-Scale Optimization
Solvent and Catalyst Screening
- Solvents : DMF and DCM are preferred for their high dielectric constants and compatibility with benzyl derivatives.
- Catalysts : Zinc chloride (ZnCl₂) and 4-dimethylaminopyridine (DMAP) enhance reaction rates by stabilizing transition states.
Table 2: Industrial Process Parameters
| Parameter | Optimal Range |
|---|---|
| Reaction Time | 12–18 hours |
| Temperature | 20–25°C |
| Molar Ratio (Acid:Alcohol) | 1:2.2–2.5 |
| Purity (HPLC) | ≥98.5% |
Analytical Validation and Quality Control
Post-synthesis characterization ensures compliance with pharmacopeial standards:
- NMR Spectroscopy : Confirm esterification via benzyl proton signals (δ 5.1–5.3 ppm) and absence of free carboxyl groups.
- HPLC Analysis : C18 reverse-phase columns with UV detection at 214 nm validate purity (retention time: 8.2–8.6 minutes).
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 399.2) corroborates molecular weight.
Chemical Reactions Analysis
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Drug Delivery Systems
One of the primary applications of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is in the development of advanced drug delivery systems. The compound can be utilized to create peptide conjugates that enhance the stability and bioavailability of active pharmaceutical ingredients.
- Mechanism : The compound serves as a carrier for active agents, allowing for controlled release in the gastrointestinal tract. This is achieved through enzymatic hydrolysis, which releases the active ingredient at targeted sites, thereby improving absorption and reducing dosing frequency .
- Advantages : The use of this compound in drug delivery systems allows for sustained release profiles, which can lead to improved therapeutic outcomes and patient compliance. It can also be tailored to modify the pharmacokinetic properties of the drugs it carries, enhancing their efficacy .
Antimicrobial and Anticancer Properties
Research has indicated that derivatives of glutamic acid, including this compound, exhibit promising antimicrobial and anticancer activities.
- Antimicrobial Activity : Studies have shown that peptides synthesized from glutamic acid derivatives can combat multidrug-resistant bacterial strains. For instance, certain synthesized peptides demonstrated significant potency against various microbial strains, suggesting that this compound could be a valuable component in developing new antimicrobial agents .
- Anticancer Activity : The compound has also been investigated for its potential in cancer therapy. It has shown effectiveness against breast cancer cell lines, with certain derivatives achieving high rates of cell inhibition. This suggests a potential role in formulating new anticancer therapies that leverage its structural properties .
Synthesis of Peptides and Dendrimers
This compound is used as an intermediate in the synthesis of various peptides and dendrimers.
- Peptide Synthesis : The compound can be employed to construct complex peptide structures that may have enhanced biological activities or specific functionalities. Its ability to form stable conjugates makes it an excellent candidate for the synthesis of alanine-glutamic dendrimers and other polypeptides .
- Applications in Research : These synthesized peptides can be utilized in various research applications, including studies on protein interactions, drug design, and the development of novel therapeutic agents .
Summary of Findings
The applications of this compound highlight its versatility in scientific research and pharmaceutical development:
Mechanism of Action
The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active peptides. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell growth and differentiation .
Comparison with Similar Compounds
Data Tables
Table 1: Solubility and Stability Profiles
| Compound | Solubility in Water | Stability (pH 7.4) | Stability (pH 1.0) |
|---|---|---|---|
| Bis(phenylmethyl) Ester | Low | Stable | Stable |
| Dimethyl Ester | High | Unstable | Unstable |
| Di-tert-butyl Ester Hydrochloride | Moderate | Stable | Unstable |
Table 2: Cleavage Conditions
| Compound | Cleavage Method | Conditions |
|---|---|---|
| Bis(phenylmethyl) Ester | Hydrogenolysis | H₂/Pd, 25°C, 12 hrs |
| Di-tert-butyl Ester Hydrochloride | Acidolysis | TFA, 0°C, 1 hr |
| α-Phenyl Ester (N-t-BOC-GAPE) | Enzymatic hydrolysis | Protease, pH 7.8, 37°C |
Biological Activity
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is a diester derivative of L-alanine and L-glutamic acid, which has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and metabolic health. This compound, with the chemical formula C22H26N2O5 and a molecular weight of approximately 398.45 g/mol, is characterized by its dual amino acid structure combined with phenylmethyl ester groups, enhancing its lipophilicity and bioactivity.
The compound exhibits hydrolytic behavior in biological systems, where it can be catalyzed by esterases to release phenylmethyl alcohol, L-alanine, and L-glutamic acid. This hydrolysis is crucial as it affects the compound's bioavailability and subsequent biological activity. The presence of L-alanine and L-glutamic acid suggests potential interactions with neurotransmitter systems, particularly glutamate receptors, which are vital for synaptic transmission and plasticity.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Cognitive Enhancement : There is evidence suggesting that this compound may enhance cognitive functions by modulating neurotransmitter levels, particularly glutamate, which plays a critical role in learning and memory.
- Neuroprotective Effects : Its structure allows for interactions that may protect neuronal cells from damage, potentially making it a candidate for neurodegenerative disease therapies.
- Metabolic Pathways : The amino acid components can contribute to metabolic pathways associated with protein synthesis and energy metabolism, indicating broader implications for metabolic health.
Case Studies
-
Clinical Efficacy in Parenteral Nutrition :
A study evaluated the impact of alanine-glutamine dipeptide supplementation in total parenteral nutrition (TPN) on patients in intensive care units. Results indicated a significant reduction in nosocomial infections among those receiving the supplemented TPN compared to controls. This suggests that compounds like this compound could play a role in enhancing immune function during critical illness . -
Mucositis Prevention :
Another study explored the use of L-alanyl-L-glutamine in preventing mucositis in patients undergoing chemoradiotherapy. Patients receiving this dipeptide showed a significantly lower incidence of severe mucositis compared to those receiving a placebo. This highlights the potential therapeutic applications of similar compounds in managing treatment-related side effects .
Comparative Analysis
Q & A
Q. What are the recommended strategies for synthesizing N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester, and how can benzyl groups be optimized as protecting agents?
- Methodological Answer : Synthesis typically involves protecting the carboxyl groups of glutamic acid with benzyl (phenylmethyl) esters to prevent unwanted side reactions during peptide coupling. For example, benzyl esters are introduced via reaction with benzyl bromide or chloride under alkaline conditions (e.g., using NaHCO₃ or DIPEA) . The alanyl moiety is then coupled to the protected glutamic acid using carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization . Purification often employs flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to remove unreacted intermediates .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC-MS : To confirm molecular weight and detect impurities. A C18 column with a water/acetonitrile gradient (0.1% formic acid) is recommended, monitoring at 210–220 nm for ester absorption .
- ¹H/¹³C NMR : Key signals include the benzyl methylene protons (δ 4.8–5.2 ppm) and ester carbonyl carbons (δ 165–175 ppm). Compare with spectra of analogous dibenzyl esters (e.g., dibenzyl malonate, δ 170 ppm for carbonyl) .
- Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do pH and temperature conditions influence the stability of the bis(phenylmethyl) ester groups in aqueous environments?
- Methodological Answer : Stability studies should assess hydrolysis rates under varying pH (2–10) and temperatures (25–60°C). Use buffered solutions (e.g., phosphate for pH 7, acetate for pH 5) and monitor degradation via HPLC. For instance, dibenzyl esters of related compounds (e.g., terephthalic acid dibenzyl ester) show significant hydrolysis at pH >8 and >40°C, with first-order kinetics . Include mass spectrometry to confirm cleavage products (e.g., free glutamic acid and benzyl alcohol).
Q. What enzymatic or catalytic methods can selectively cleave the benzyl esters without damaging the peptide backbone?
- Methodological Answer :
- Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) at 1–3 atm selectively removes benzyl esters while preserving amide bonds. Monitor by TLC (disappearance of benzyl ester spots at Rf ~0.6 in EtOAc/hexane) .
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) in non-polar solvents (e.g., toluene) can cleave esters under mild conditions. Optimize enzyme loading (5–10% w/w) and reaction time (24–48 hr) .
Q. How does the solubility profile of this compound in organic solvents affect its utility in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Solubility tests in DMF, DCM, THF, and acetonitrile are critical for SPPS compatibility. For example, dibenzyl esters (e.g., dibenzyl malonate) exhibit high solubility in DMF (>200 mg/mL) but limited solubility in acetonitrile (<50 mg/mL) . Pre-swelling resin in DMF before coupling improves reaction efficiency. Use Karl Fischer titration to ensure solvents are anhydrous (<50 ppm H₂O) to prevent premature ester hydrolysis .
Data Contradictions and Resolution
Q. Discrepancies in reported ester stability: How to reconcile conflicting data on benzyl ester hydrolysis rates?
- Methodological Answer : Contradictions may arise from differences in experimental conditions (e.g., ionic strength, solvent purity). For example, one study reports dibenzyl terephthalate hydrolysis at pH 7.8 (t₁/₂ = 12 hr) , while another shows stability for >24 hr under similar conditions . To resolve:
- Standardize buffers (e.g., 0.1 M phosphate vs. Tris-HCl).
- Control trace metal ions (e.g., Fe³⁺) that may catalyze hydrolysis by chelating with EDTA .
- Validate methods using a reference compound (e.g., dibenzyl malonate) with established degradation kinetics .
Experimental Design Considerations
Q. What controls are essential when studying the compound’s role in peptide chain elongation?
- Methodological Answer : Include:
- Negative Controls : Omission of coupling reagents to detect non-specific binding.
- Isotopic Labeling : Use ¹³C-alanine to track incorporation efficiency via NMR or LC-MS .
- Kinetic Sampling : Withdraw aliquots at 0, 1, 2, and 4 hr to monitor reaction progress and optimize stoichiometry (typically 1.5–2.0 eq. of activated ester per amino group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
